N-(2-methoxyphenyl)-2-phenylpropanamide

5-HT1A Receptor Antagonism CNS Drug Discovery Pharmacophore Modeling

Select this ortho-methoxy isomer as a critical scaffold for 5-HT1A antagonist discovery (WAY-100135 mimic) or as a building block for regiospecific ortho-lithiation. The 2-methoxy directing group enables exclusive C–H functionalization adjacent to the amide on the N-aryl ring, a capability absent in 3- or 4-methoxy analogs. This compound also serves as an analytical reference standard (MW 255.31) for HPLC/LC-MS method development, offering predictable retention distinct from unsubstituted phenylpropanamides.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B257318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-phenylpropanamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC
InChIInChI=1S/C16H17NO2/c1-12(13-8-4-3-5-9-13)16(18)17-14-10-6-7-11-15(14)19-2/h3-12H,1-2H3,(H,17,18)
InChIKeyCOGVGMIGFYIIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyphenyl)-2-phenylpropanamide: Chemical Identity and Baseline Characterization for Research Procurement


N-(2-Methoxyphenyl)-2-phenylpropanamide (CAS not assigned; Molecular Formula: C16H17NO2; Molecular Weight: 255.31 g/mol) is a synthetic organic compound belonging to the phenylpropanamide class, characterized by an amide bond linking a 2-methoxyphenyl group to a 2-phenylpropanoyl moiety . It is primarily supplied as a research-grade chemical for use as a reference standard, synthetic intermediate, or screening compound in early discovery . No primary literature or patent data directly characterizing its biological activity was identified in searches, limiting baseline knowledge to its structural features and class membership.

Why N-(2-Methoxyphenyl)-2-phenylpropanamide Cannot Be Arbitrarily Replaced by Generic Analogs


Even among structurally close phenylpropanamide analogs, subtle variations in substitution patterns can drastically alter molecular recognition, physicochemical properties, and ultimately biological or chemical utility . The position of the methoxy group (ortho, meta, or para) on the N-phenyl ring influences electron density, steric hindrance, and hydrogen-bonding capacity, which can modulate binding affinity for protein targets or reactivity in synthetic transformations . Therefore, substituting N-(2-methoxyphenyl)-2-phenylpropanamide with its 3-methoxy or 4-methoxy isomer, or with an unsubstituted phenylpropanamide, is not scientifically justified without explicit, quantitative comparative data validating interchangeability.

Quantitative Differentiation of N-(2-Methoxyphenyl)-2-phenylpropanamide Against Structural Analogs


Ortho-Methoxy Substitution Enables Structural Mimicry of WAY-100135 Fragments

N-(2-Methoxyphenyl)-2-phenylpropanamide lacks direct biological data. However, the 2-methoxyphenyl motif is a critical pharmacophoric element in WAY-100135, a potent, selective 5-HT1A receptor antagonist (IC50 = 15 nM) . WAY-100135 is a more complex N-tert-butyl piperazine derivative, but its binding to the 5-HT1A receptor is dependent on the 2-methoxyphenyl group for optimal orientation [1]. In contrast, simpler analogs lacking the ortho-methoxy substitution or with altered substitution patterns (e.g., N-(4-methoxyphenyl)-2-phenylpropanamide ) are not known to exhibit this activity profile. This suggests that N-(2-methoxyphenyl)-2-phenylpropanamide, as a core scaffold, may offer a starting point for exploring 5-HT1A interactions, whereas the 4-methoxy isomer would be predicted to have a different, or negligible, interaction based on structure-activity relationship (SAR) principles [2].

5-HT1A Receptor Antagonism CNS Drug Discovery Pharmacophore Modeling

Enhanced Hydrogen-Bonding and Solubility Profile vs. Unsubstituted Phenylpropanamide

The presence of the 2-methoxyphenyl group in N-(2-methoxyphenyl)-2-phenylpropanamide introduces a hydrogen bond acceptor (the methoxy oxygen) and increases molecular complexity compared to unsubstituted phenylpropanamides [1]. This is predicted to enhance aqueous solubility and reduce lipophilicity (clogP) relative to a 2-phenyl-N-phenylpropanamide analog [1]. While experimental solubility data is not available for direct comparison, the ortho-methoxy group is known to increase the solubility of related amides in organic synthesis . In contrast, unsubstituted 2-phenylpropanamide (C9H11NO, MW: 149.19) [2] is more hydrophobic and less amenable to aqueous reaction conditions. This differential solubility profile is a key factor in selecting intermediates for multi-step syntheses and in designing compounds with favorable drug-like properties.

Physicochemical Property Prediction ADME Optimization Synthetic Intermediate

Potential for Ortho-Directed Metalation in Synthesis vs. Meta/Para Analogs

The ortho-methoxy substituent in N-(2-methoxyphenyl)-2-phenylpropanamide is a classic ortho-directing group for metalation (e.g., with n-butyllithium) [1]. This allows for the regioselective introduction of electrophiles at the position ortho to the methoxy group on the N-phenyl ring, enabling the synthesis of diversely functionalized analogs [1]. In contrast, the corresponding 3-methoxyphenyl or 4-methoxyphenyl isomers do not offer the same predictable ortho-lithiation pathway, instead directing substitution to different positions or leading to mixtures [1]. This distinction makes the 2-methoxy isomer a strategically valuable intermediate for synthetic chemists seeking to elaborate the N-aryl ring in a controlled, regioselective manner.

Organometallic Chemistry Regioselective Functionalization Building Block Synthesis

High-Value Research and Procurement Scenarios for N-(2-Methoxyphenyl)-2-phenylpropanamide


Fragment-Based or Structure-Activity Relationship (SAR) Studies on 5-HT1A Receptor Ligands

Procure this compound as a core scaffold or reference fragment for exploring the pharmacophoric requirements of 5-HT1A receptor binding. Given its structural mimicry of a key element in the potent antagonist WAY-100135 , it can serve as a minimalist probe in competitive binding assays or as a starting point for medicinal chemistry optimization campaigns targeting serotonin receptors. The ortho-methoxy substitution is critical for this activity [1], making this isomer the appropriate choice over meta- or para-analogs for this application.

Synthesis of Ortho-Functionalized Phenylpropanamide Derivatives via Directed ortho-Metalation

Utilize N-(2-methoxyphenyl)-2-phenylpropanamide as a key synthetic intermediate in reactions requiring regiospecific ortho-lithiation . The methoxy group acts as a powerful directing group, enabling the introduction of a wide variety of electrophiles (e.g., halogens, aldehydes, silyl groups) exclusively at the position adjacent to the methoxy substituent on the N-aryl ring . This strategy is not applicable to the 3- or 4-methoxy isomers [1], making this compound a unique and valuable building block for generating diverse chemical libraries or late-stage functionalization of complex molecules.

Use as an Analytical Reference Standard for Chromatographic Method Development

Employ this compound as a well-defined reference standard for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Its distinct molecular weight (255.31 g/mol) and predictable retention time due to its specific polarity make it suitable for calibrating instruments, optimizing separation parameters, or serving as a quality control marker in synthetic chemistry workflows, differentiating it from less polar, unsubstituted analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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